molecular formula C15H16N2O2 B2456972 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione CAS No. 2379986-18-0

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2456972
CAS No.: 2379986-18-0
M. Wt: 256.305
InChI Key: WQIGATRUMQKAFY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound with a unique structure that includes a pyrazine ring substituted with phenylethyl and prop-2-enyl groups

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylethylamine with an appropriate diketone under acidic conditions to form the pyrazine ring. The prop-2-enyl group can be introduced through alkylation reactions using allyl halides in the presence of a base. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical assays and studies of enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione can be compared with other similar compounds such as:

    1-(2-Phenylethyl)-4-methylpyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-enyl group.

    1-(2-Phenylethyl)-4-ethylpyrazine-2,3-dione: Contains an ethyl group instead of a prop-2-enyl group.

    1-(2-Phenylethyl)-4-propylpyrazine-2,3-dione: Features a propyl group instead of a prop-2-enyl group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

1-(2-phenylethyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-9-16-11-12-17(15(19)14(16)18)10-8-13-6-4-3-5-7-13/h2-7,11-12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGATRUMQKAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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